molecular formula C10H16N2O2S2 B13496046 (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine

(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine

Cat. No.: B13496046
M. Wt: 260.4 g/mol
InChI Key: WLLPHCYNAIIAFO-UHFFFAOYSA-N
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Description

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine: is a chemical compound with the molecular formula C10H16N2O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a piperidine sulfonyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine typically involves the reaction of thiophene derivatives with piperidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: Its structural features make it a candidate for probing biological pathways and mechanisms .

Medicine: In medicinal chemistry, [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is also explored for industrial applications, including the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for industrial processes .

Mechanism of Action

The mechanism of action of [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Properties

Molecular Formula

C10H16N2O2S2

Molecular Weight

260.4 g/mol

IUPAC Name

(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine

InChI

InChI=1S/C10H16N2O2S2/c11-8-9-4-5-10(15-9)16(13,14)12-6-2-1-3-7-12/h4-5H,1-3,6-8,11H2

InChI Key

WLLPHCYNAIIAFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN

Origin of Product

United States

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